molecular formula C7H5ClN2O5S B6616525 4-carbamoyl-2-nitrobenzene-1-sulfonyl chloride CAS No. 1248014-50-7

4-carbamoyl-2-nitrobenzene-1-sulfonyl chloride

Cat. No.: B6616525
CAS No.: 1248014-50-7
M. Wt: 264.64 g/mol
InChI Key: YNXHSOAQUDGYSB-UHFFFAOYSA-N
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Description

4-Carbamoyl-2-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C₇H₅ClN₂O₅S It is a derivative of benzene, featuring functional groups such as a carbamoyl group, a nitro group, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-carbamoyl-2-nitrobenzene-1-sulfonyl chloride typically involves the nitration of benzene derivatives followed by sulfonation and chlorination. One common method includes:

    Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Sulfonation: The nitrobenzene is then sulfonated using fuming sulfuric acid to introduce the sulfonyl group.

    Chlorination: Finally, the sulfonic acid derivative is treated with thionyl chloride to convert the sulfonic acid group to a sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-2-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Hydrolysis: Aqueous solutions of bases like sodium hydroxide.

Major Products Formed

    Substitution: Formation of sulfonamides, sulfonate esters, and sulfonothioates.

    Reduction: Formation of 4-carbamoyl-2-aminobenzene-1-sulfonyl chloride.

    Hydrolysis: Formation of 4-carbamoyl-2-nitrobenzene-1-sulfonic acid.

Scientific Research Applications

4-Carbamoyl-2-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for labeling and detection purposes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-carbamoyl-2-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent. The nitro group can also participate in redox reactions, further expanding its utility in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzenesulfonyl chloride: Similar structure but lacks the carbamoyl group.

    4-Nitrobenzenesulfonyl chloride: Similar structure but lacks the carbamoyl group.

    4-Carbamoylbenzenesulfonyl chloride: Similar structure but lacks the nitro group.

Uniqueness

4-Carbamoyl-2-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both the carbamoyl and nitro groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-carbamoyl-2-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O5S/c8-16(14,15)6-2-1-4(7(9)11)3-5(6)10(12)13/h1-3H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXHSOAQUDGYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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